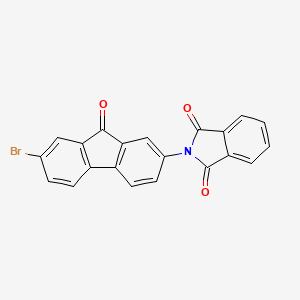![molecular formula C26H18O4 B14738810 hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid CAS No. 4665-48-9](/img/structure/B14738810.png)
hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[1010202,1103,8013,22014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes cyclization reactions, where smaller ring structures are fused together to form the complex polycyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-purity starting materials and precise control over reaction parameters are essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a model system to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on the biological activity of this compound can provide insights into its potential as a therapeutic agent.
Medicine: The compound’s unique structure may offer opportunities for the development of new drugs or diagnostic tools.
Industry: Its chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene
- 23,24-dimethyl hexacyclo[10.10.2.0{2,11}.0{3,8}.0{13,22}.0{16,21}]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20,23-undecaene-23,24-dicarboxylate
These compounds share similar structural features but differ in their specific ring arrangements and functional groups, which can lead to variations in their chemical properties and reactivity.
Properties
CAS No. |
4665-48-9 |
|---|---|
Molecular Formula |
C26H18O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-21-18-12-10-14-6-2-4-8-16(14)20(18)22(24(23)26(29)30)17-11-9-13-5-1-3-7-15(13)19(17)21/h1-12,21-24H,(H,27,28)(H,29,30) |
InChI Key |
LBRBVSQTXLMADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(C(C3C5=C4C=CC6=CC=CC=C65)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



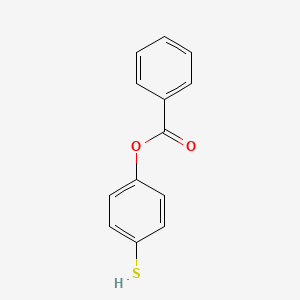
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

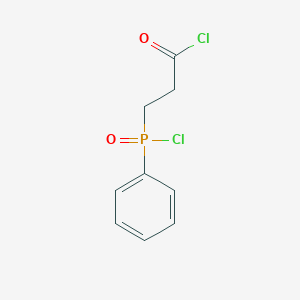
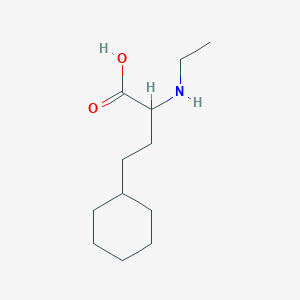
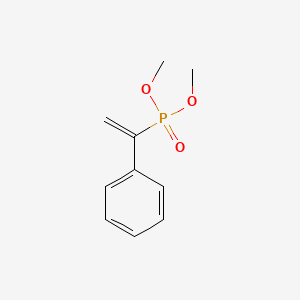
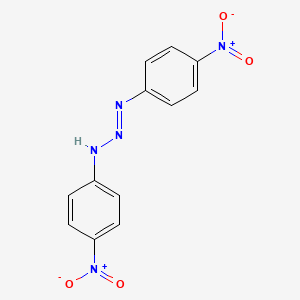
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
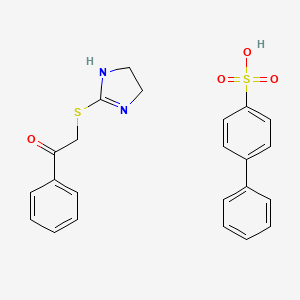
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
